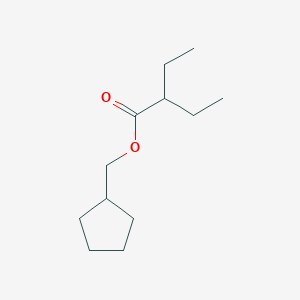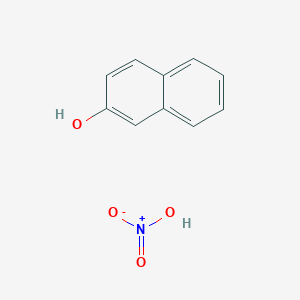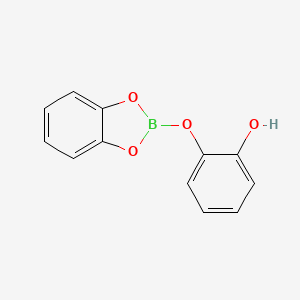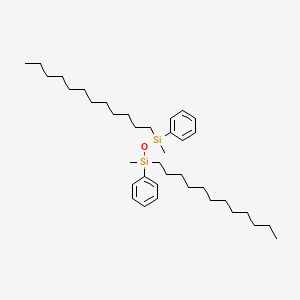
5-(Trimethylgermyl)furan-2-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Trimethylgermyl)furan-2-carboxylic acid is an organogermanium compound featuring a furan ring substituted with a trimethylgermyl group and a carboxylic acid group
Preparation Methods
The synthesis of 5-(Trimethylgermyl)furan-2-carboxylic acid typically involves the introduction of the trimethylgermyl group to a furan ring followed by carboxylation. One common method includes the reaction of furan with trimethylgermanium chloride in the presence of a base, followed by oxidation to introduce the carboxylic acid group. Industrial production methods may involve similar steps but optimized for larger scale and higher yields.
Chemical Reactions Analysis
5-(Trimethylgermyl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form different products.
Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.
Substitution: The trimethylgermyl group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Trimethylgermyl)furan-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex organogermanium compounds.
Biology: Research is ongoing into its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Its derivatives are being explored for potential therapeutic applications.
Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 5-(Trimethylgermyl)furan-2-carboxylic acid involves its interaction with various molecular targets. The trimethylgermyl group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The furan ring and carboxylic acid group can interact with biological molecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar compounds to 5-(Trimethylgermyl)furan-2-carboxylic acid include:
2,5-Furandicarboxylic acid: Another furan derivative with carboxylic acid groups, used in polymer synthesis.
5-Hydroxymethyl-2-furancarboxylic acid: A furan derivative with a hydroxymethyl group, used in various chemical applications.
5-(Chloromethyl)furan-2-carboxylic acid: A furan derivative with a chloromethyl group, used as an intermediate in organic synthesis
This comprehensive overview highlights the significance of this compound in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for ongoing research and development.
Properties
CAS No. |
90260-95-0 |
|---|---|
Molecular Formula |
C8H12GeO3 |
Molecular Weight |
228.81 g/mol |
IUPAC Name |
5-trimethylgermylfuran-2-carboxylic acid |
InChI |
InChI=1S/C8H12GeO3/c1-9(2,3)7-5-4-6(12-7)8(10)11/h4-5H,1-3H3,(H,10,11) |
InChI Key |
UKIDXDJEKABQQN-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)(C)C1=CC=C(O1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


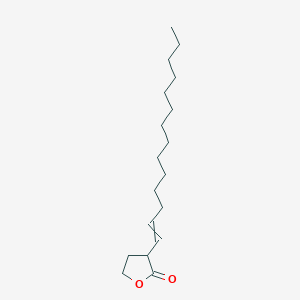

![2,6-Dimethyl-4-[4-(trifluoromethyl)phenoxy]aniline](/img/structure/B14368981.png)

![1-[3-(Cyclopentanesulfinyl)propoxy]-3-methoxybenzene](/img/structure/B14368984.png)
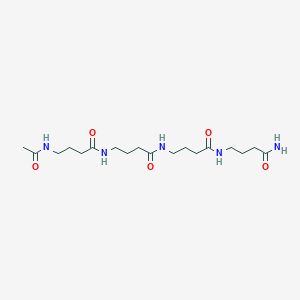
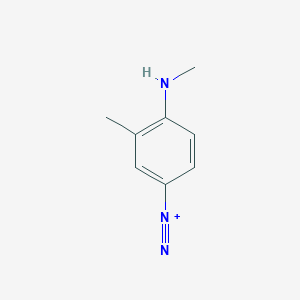
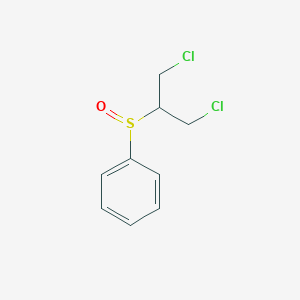
![1-Tert-butyl-4-[(phenylethynyl)sulfanyl]benzene](/img/structure/B14369004.png)
